Triethylenetetramine hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

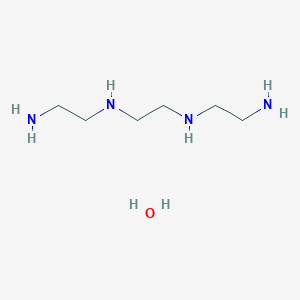

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQPBHOGJVOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583472 | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-21-3 | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethylenetetramine Hydrate for Researchers and Drug Development Professionals

Introduction: Triethylenetetramine (B94423) (TETA), a polyamine and potent copper (II)-chelating agent, is a molecule of significant interest in the pharmaceutical sciences. While historically used as a second-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation, recent research has unveiled its broader therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of triethylenetetramine hydrate (B1144303), focusing on its physicochemical properties, mechanisms of action, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

A clear understanding of the fundamental properties of triethylenetetramine hydrate is essential for its application in research and development. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 305808-21-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₈N₄•H₂O or C₆H₂₀N₄O | [2][4] |

| Molecular Weight | 164.25 g/mol (Monohydrate) | [3][4][5] |

| 146.23 g/mol (Anhydrous basis) | [2][6] | |

| Appearance | Colorless to light-yellow liquid | |

| Purity | Typically ≥98% for research grades | [2][3] |

Note on Molecular Weight: The molecular weight of the anhydrous form of triethylenetetramine is 146.23 g/mol . The hydrated form, which is the subject of this guide, typically exists as a monohydrate, giving it a molecular weight of approximately 164.25 g/mol .

Therapeutic Applications and Mechanism of Action

Triethylenetetramine's therapeutic effects are primarily attributed to its high affinity for copper (II) ions, but emerging evidence points to additional, copper-independent mechanisms.

1. Copper Chelation in Wilson's Disease: The primary and FDA-approved indication for triethylenetetramine (as its salt, trientine) is the treatment of Wilson's disease. It acts as a chelating agent, forming a stable complex with excess copper, which is then readily excreted through urine. This helps to mitigate the toxic accumulation of copper in tissues.[2]

2. Anticancer Properties: Triethylenetetramine has demonstrated promising anticancer activity through multiple mechanisms:

-

Anti-angiogenesis: Copper is a critical cofactor for angiogenesis, the formation of new blood vessels that tumors require for growth. By chelating copper, TETA can inhibit this process.

-

Telomerase Inhibition: Some studies have shown that TETA can inhibit telomerase, an enzyme crucial for the immortal phenotype of cancer cells.

-

Modulation of Polyamine Metabolism: TETA is a structural analog of the polyamine spermidine (B129725). It can interfere with polyamine metabolism, which is often upregulated in cancer cells and is essential for their proliferation. TETA has been shown to down-regulate ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and inhibit the uptake of natural polyamines like spermidine and putrescine.[5]

-

Induction of Apoptosis: In some cancer cell lines, TETA has been shown to induce apoptosis (programmed cell death), potentially through the activation of stress-related signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.

3. Other Potential Applications: Research is ongoing into the use of TETA for other conditions, including heart failure in diabetic patients, where it may act by reducing copper-mediated oxidative stress and inflammation.[7] It is also used as an intermediate in the synthesis of other pharmaceuticals, including platinum-based chemotherapy analogs and antimicrobial agents.[4]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways influenced by triethylenetetramine.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Purification of Technical Grade Triethylenetetramine

Pharmaceutical-grade triethylenetetramine is often prepared by purifying a less pure technical-grade mixture. A common method involves the formation and recrystallization of a salt, such as the hydrochloride or succinate (B1194679) salt.

Objective: To obtain high-purity linear triethylenetetramine from a mixture containing cyclic and branched isomers.

Methodology (based on hydrochloride salt formation):

-

Reaction: Dissolve industrial grade TETA in a suitable solvent like methanol. Add concentrated hydrochloric acid to the solution, typically under reflux. This will precipitate the linear TETA as a hydrochloride salt (e.g., triethylenetetramine tetrahydrochloride), leaving many impurities in the solution.[6][8]

-

Cooling and Filtration: Cool the reaction mixture to allow for complete crystallization of the salt. Filter the solid precipitate from the solvent.

-

Recrystallization: To further enhance purity, the filtered solid can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent (e.g., methanol) and then allowing it to cool slowly, forming purer crystals.[6][8]

-

Conversion to Free Base (Optional): If the free base form of TETA is required, the purified hydrochloride salt can be neutralized. This is achieved by dissolving the salt in a solvent like ethanol (B145695) and adding a strong base, such as sodium hydroxide. The resulting sodium chloride byproduct is insoluble and can be removed by filtration.[6][8]

-

Final Purification: The filtrate containing the purified TETA free base is then concentrated under vacuum to remove the solvent. Further purification can be achieved by vacuum distillation.[6]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the quantitative analysis of TETA and its metabolites in biological matrices.

Objective: To separate and quantify TETA and its acetylated metabolites (N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine) in plasma or urine.

Methodology Outline:

-

Chromatographic System: A reversed-phase liquid chromatography system is typically used.

-

Column: A C18 or a cyano column is often employed for separation.[2][5]

-

Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of acetonitrile (B52724) and water, both containing an ion-pairing agent like heptafluorobutyric acid (HFBA), can be effective.[2][5]

-

Detection: A mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, monitoring for the [M+H]⁺ ions of TETA and its metabolites.[2]

-

Internal Standard: An appropriate internal standard, such as N¹-acetylspermine, should be used for accurate quantification.[2]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of compounds like TETA.

Objective: To determine the effect of this compound on the proliferation of a cancer cell line.

Methodology:

-

Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

-

Solubilization: Add a solubilization solution (e.g., a detergent reagent or DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) of TETA.

Ornithine Decarboxylase (ODC) Activity Assay

As TETA is known to affect polyamine metabolism, measuring the activity of ODC in response to treatment is a key mechanistic experiment.

Objective: To determine if TETA inhibits ODC activity in cellular extracts.

Methodology (Colorimetric Approach):

-

Cell Lysate Preparation: Prepare cell lysates from control and TETA-treated cells.

-

Reaction Setup: The assay is based on the enzymatic reaction where ODC converts ornithine to putrescine.

-

Putrescine Detection: The amount of putrescine produced can be determined using a coupled enzyme reaction. For instance, a diamine oxidase can be used to oxidize putrescine, which generates hydrogen peroxide (H₂O₂).[10]

-

Colorimetric Measurement: The H₂O₂ can then be measured colorimetrically using a reaction catalyzed by horseradish peroxidase, which produces a colored product that can be quantified by its absorbance.[10][11]

-

Quantification: The change in absorbance is proportional to the amount of putrescine produced, and thus to the ODC activity in the sample.

Conclusion

This compound is a versatile molecule with a well-established role in copper chelation therapy and significant potential as an anticancer agent. Its multifaceted mechanism of action, involving both copper-dependent and copper-independent pathways, makes it a compelling subject for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working to unlock the full therapeutic capabilities of this compound.

References

- 1. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]

- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. KR102489293B1 - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]

- 7. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]

- 8. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

An In-depth Technical Guide to the Solubility of Triethylenetetramine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylenetetramine (B94423) (TETA) hydrate (B1144303) in various solvents. Triethylenetetramine, a versatile chelating agent and synthetic intermediate, sees significant use in pharmaceutical development and various industrial applications. A thorough understanding of its solubility is critical for formulation design, reaction engineering, and ensuring bioavailability in drug products. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Executive Summary

Triethylenetetramine (TETA) is a polar molecule, and its solubility is largely dictated by the polarity of the solvent. As a hydrate, its interaction with aqueous and protic solvents is particularly significant. Generally, TETA hydrate is miscible with water and soluble in polar organic solvents. Its solubility in non-polar organic solvents is limited. For pharmaceutical applications, especially in the context of its use as a chelating agent for Wilson's disease, the solubility of its salt forms, such as the dihydrochloride (B599025), is of particular interest, as is the potential for hydrate formation which can impact solubility.

Solubility Data

The following table summarizes the known solubility of triethylenetetramine in various solvents. It is important to note that while qualitative data is widely available, specific quantitative solubility data for triethylenetetramine hydrate in a broad range of organic solvents is not extensively published in publicly accessible literature. The data presented here is compiled from various chemical databases and safety data sheets.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | Miscible | 20 | Forms a crystalline hydrate with water. One source quantifies this as ≥ 100 mg/mL at 20.2°C. |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Not Specified | A solution of TETA in ethanol can form a precipitate after CO2 absorption. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble | Not Specified | General behavior of polar amines in non-polar solvents. |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | Not Specified | As a polyamine, it is not expected to be soluble in non-polar solvents. |

| Toluene | C₇H₈ | Non-polar | Insoluble | Not Specified | General behavior of polar amines in non-polar aromatic solvents. |

| Chloroform | CHCl₃ | Non-polar | Insoluble | Not Specified |

Note on TETA Salts: The dihydrochloride salt of triethylenetetramine is also very soluble in water. At 20°C, a saturated solution of the dihydrate form contains about 10% of the active pharmaceutical ingredient (API), while the anhydrous form has a solubility that is twice as high. The formation of the dihydrate is induced by a relative humidity above 40% at 20°C.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols are based on established methods, such as the OECD Guideline 105 for water solubility, and can be adapted for organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Solvents of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated titration method)

-

pH meter (for aqueous solutions)

General Procedure (Flask Method)

The flask method is suitable for substances with a solubility of 10 mg/L or higher and is a common method for determining the saturation point of a solute in a solvent.

-

Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time required to reach equilibrium. This can be done by preparing a series of solutions with varying concentrations of TETA hydrate and observing for undissolved solute after a set period of stirring.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be sufficient to be visible after equilibrium is reached.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a predetermined time (determined from the preliminary test, often 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution).

-

Filtration (Optional but Recommended): Filter the extracted sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. This step ensures that no fine solid particles are carried over for analysis.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze the concentration of triethylenetetramine using a validated analytical method (e.g., HPLC-UV, GC-FID, or potentiometric titration).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in g/100 mL, mg/L, or mol/L.

Considerations for Amines

-

pH Dependence (Aqueous Solutions): The solubility of amines in water is highly pH-dependent. For triethylenetetramine, which is a weak base, solubility will increase in acidic solutions due to the formation of protonated, more soluble species. It is crucial to measure and report the pH of the saturated solution.

-

Reaction with Solvents: Be aware of potential reactions between triethylenetetramine and the solvent. For example, a violent reaction can occur with carbon tetrachloride.

-

Hygroscopicity: Triethylenetetramine is hygroscopic, meaning it readily absorbs moisture from the air. Experiments should be conducted in a controlled environment to minimize water uptake, especially when using non-aqueous solvents.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to the Safe Handling of Triethylenetetramine

This guide provides comprehensive safety data and handling precautions for triethylenetetramine (B94423) (TETA), targeted at researchers, scientists, and drug development professionals. Triethylenetetramine, also known as trientine, is a potent copper-chelating agent and is widely used as a crosslinker in epoxy curing and in the synthesis of various chemicals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential.

Hazard Identification

Triethylenetetramine is classified as a hazardous substance and requires careful handling.[3] It is corrosive and can cause severe skin burns and eye damage.[4][5] Furthermore, it is a skin sensitizer (B1316253) and may cause allergic reactions upon contact.[4][5]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin.[4][6] |

| Skin Corrosion/Irritation (Category 1/1B) | H314: Causes severe skin burns and eye damage.[4][6][7] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[7] |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[4][6][7] |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[5][6] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[6] |

| Hazardous to the Aquatic Environment, Chronic (Category 2/3) | H412: Harmful to aquatic life with long lasting effects.[4][6][7] |

Quantitative Safety Data

The following tables summarize the key quantitative data for triethylenetetramine, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[6][7] |

| Appearance | Colorless to light yellow, viscous liquid[1][8] |

| Odor | Ammonia-like[3][7] |

| Melting Point | -35°C / -31°F[7] |

| Boiling Point | 266 - 267°C / 510.8°F[7] |

| Density | 0.971 - 0.982 g/mL at 25°C[8] |

| Vapor Pressure | <0.01 mmHg at 20°C |

| Water Solubility | Soluble[3][6][8] |

| pH | 13 (100% solution)[8] |

Table 2: Fire Hazard Data

| Property | Value |

|---|---|

| Flash Point | 118 - 149°C / 244.4 - 300.2°F (closed cup)[7][8][9] |

| Autoignition Temperature | 335 - 338°C / 635 - 640.4°F[7][9] |

| Lower Explosion Limit | 0.7%[7][9] |

| Upper Explosion Limit | 7.2%[7][9] |

| NFPA Rating (estimated) | Health: 3; Flammability: 1; Instability: 0[9] |

Table 3: Toxicological Data

| Endpoint | Value | Species |

|---|---|---|

| LD50 Oral | 1080 - 2500 mg/kg[3][6][10] | Rat |

| LD50 Dermal | 550 - 1090 mg/kg[3][10] | Rabbit |

| NOAEL (No-Observed-Adverse-Effect Level) | 95 mg/kg-day (oral, 90 days)[11] | Mouse |

Table 4: Occupational Exposure Limits

| Organization | Limit |

|---|---|

| OSHA PELs | None listed[9] |

| ACGIH TLVs | None listed[9] |

| NIOSH RELs | None listed[9] |

| AIHA WEEL (8-hr TWA) | 1 ppm[11] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial when working with TETA to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[9]

Handling Procedures:

-

Avoid Contact: Do not get TETA in eyes, on skin, or on clothing.[9] Do not breathe mists or vapors.[6][7]

-

Personal Hygiene: Wash hands thoroughly after handling, before eating, drinking, or smoking.[7][9]

-

Clothing: Remove contaminated clothing immediately and wash it before reuse.[6][9] Contaminated work clothing should not be allowed out of the workplace.[6] Discard contaminated shoes.[9]

-

Addition to Water: When diluting, always add TETA to water slowly; never add water to TETA to avoid a violent reaction.[5]

Storage Conditions:

-

Store in a cool, dry, well-ventilated place away from direct sunlight.[6][9]

-

Keep containers tightly closed and store under an inert atmosphere, such as nitrogen, to protect from moisture and carbon dioxide.[7]

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[3][9] Do not store in containers made of copper, aluminum, zinc, or their alloys, as TETA is corrosive to these metals.[1][3][5]

Emergency Procedures and Protocols

Immediate and appropriate responses to emergencies such as spills or personnel exposure are critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

-

Skin Contact: Take off immediately all contaminated clothing.[6] Flush skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[9]

-

Inhalation: Remove victim from exposure to fresh air immediately.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[4][9] If victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Rinse mouth.[4] Seek immediate medical attention.[9]

Spill Response Protocol:

-

Evacuate: Clear the area of all personnel and move upwind.[3]

-

Ventilate: Ensure the area is well-ventilated.[9]

-

Control Ignition Sources: Remove all sources of ignition.[9]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[4] Prevent spills from entering sewers or waterways.[9]

-

Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[5][6][9]

-

Collection: Place the absorbed material into a suitable, labeled container for chemical waste disposal.[5][9] Do not use brass or copper containers.[3]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure during handling.

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or there is a risk of overexposure, wear a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., amine-type).[3][13] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[9]

References

- 1. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sdfine.com [sdfine.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.fr [fishersci.fr]

- 8. nouryon.com [nouryon.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. dl.iranchembook.ir [dl.iranchembook.ir]

- 11. Triethylenetetramine (TETA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

spectroscopic analysis of triethylenetetramine hydrate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of triethylenetetramine (B94423) hydrate (B1144303) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a compilation of spectral data, detailed experimental protocols, and visual workflows to aid in the characterization and quality control of this important compound.

Introduction to Triethylenetetramine Hydrate

Triethylenetetramine (TETA) is a polyamine with a wide range of applications, including as a chelating agent, an epoxy curing agent, and in the synthesis of pharmaceuticals.[1][2][3] Its hydrated form is often encountered, and a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide focuses on the linear isomer of triethylenetetramine, N,N'-bis(2-aminoethyl)-1,2-ethanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of triethylenetetramine is characterized by signals corresponding to the methylene (B1212753) (-CH₂-) protons and the amine (-NH and -NH₂) protons. The chemical shifts can be influenced by the solvent, concentration, and temperature. Due to the presence of water in the hydrate, proton exchange with the amine protons can lead to broad signals. The addition of D₂O will cause the N-H proton signals to disappear, which can aid in their identification.[3][4][5]

Table 1: ¹H NMR Chemical Shifts for Triethylenetetramine in CDCl₃

| Assignment | Chemical Shift (δ) ppm |

| -NH₂ | 1.31 |

| -CH₂-N< | 2.668 |

| -CH₂-CH₂- | 2.732 |

| >N-CH₂- | 2.787 |

Note: Data is for the anhydrous form in CDCl₃.[6] The presence of water in the hydrate and the use of a different solvent like D₂O would alter these chemical shifts. For the tetrahydrochloride salt in D₂O, the methylene proton signals are shifted downfield to approximately 3.45-3.61 ppm.[7][8]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the triethylenetetramine molecule.

Table 2: ¹³C NMR Chemical Shifts for Triethylenetetramine

| Assignment | Chemical Shift (δ) ppm |

| C1, C4 (terminal) | ~40-42 |

| C2, C3 (internal) | ~49-51 |

Experimental Protocol for NMR Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-32

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45°

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm) or an internal standard like DSS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, key vibrational modes include N-H stretching and bending, C-H stretching, and C-N stretching. The presence of water of hydration will also be evident from a broad O-H stretching band.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3500 - 3200 | O-H stretch (water of hydration) | Broad, Strong |

| 3400 - 3250 | N-H stretch (primary and secondary amines) | Medium |

| 2980 - 2800 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (primary amine) | Medium |

| 1480 - 1440 | C-H bend | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium to Weak |

| 910 - 665 | N-H wag (primary and secondary amines) | Broad, Strong |

Note: These are general ranges for aliphatic amines.[9] The spectrum for this compound can be found on SpectraBase.[6][10] The IR spectrum for the anhydrous form is also available.[4][11]

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.

-

Ensure good contact between the sample and the crystal. For solids, a pressure arm may be used.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the analyte, which aids in structural elucidation. For triethylenetetramine, with an odd number of nitrogen atoms, the molecular ion peak is expected to have an odd m/z value according to the nitrogen rule.[3][4]

Mass Spectral Data

The molecular weight of anhydrous triethylenetetramine (C₆H₁₈N₄) is 146.23 g/mol .[3] The protonated molecule [M+H]⁺ would have an m/z of approximately 147.2.[11][12] Electron impact (EI) ionization will likely lead to fragmentation. A predicted GC-MS spectrum for the non-derivatized compound is available.

Table 4: Predicted Major Fragment Ions for Triethylenetetramine

| m/z | Proposed Fragment |

| 147 | [M+H]⁺ (for soft ionization) |

| 116 | [M - NH₂CH₂]⁺ |

| 99 | [M - NH₂CH₂CH₂NH]⁺ |

| 87 | [NH₂CH₂CH₂NHCH₂CH₂]⁺ |

| 70 | [NH₂CH₂CH₂NHCH₂]⁺ |

| 56 | [NH₂CH=CHNH₂]⁺ |

| 44 | [CH₂=NHCH₃]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Note: This fragmentation pattern is proposed based on the general fragmentation of aliphatic amines, which typically involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[13] The base peak in many aliphatic amines is due to this alpha-cleavage.[14] A mass spectrum on PubChem for the anhydrous form shows top 5 peaks at m/z 44, 56, 99, 116, and 70.[15]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like triethylenetetramine, often coupled with liquid chromatography (LC).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

If any precipitate is present, filter the sample before injection.

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18) or a HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize for desolvation.

-

Scan Range: m/z 50-500.

-

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. The presented data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals involved in the handling and analysis of this compound. A combined analytical approach using NMR, IR, and Mass Spectrometry is essential for the unambiguous identification and characterization of this compound.

References

- 1. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) IR Spectrum [m.chemicalbook.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. 三亚乙基四胺 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triethylenetetramine(112-24-3) IR Spectrum [chemicalbook.com]

- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Triethylenetetramine(112-24-3) 1H NMR spectrum [chemicalbook.com]

- 7. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) 13C NMR spectrum [chemicalbook.com]

- 8. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) 1H NMR spectrum [chemicalbook.com]

- 9. Triethylenetetramine(112-24-3) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Triethylenetetramine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenetetramine (B94423) (TETA), a versatile linear ethyleneamine, and its hydrated forms are utilized in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition profile of triethylenetetramine hydrate (B1144303) is critical for ensuring its safe handling, storage, and application, particularly in contexts such as drug formulation where stability is paramount. This guide provides a comprehensive overview of the known thermal properties, outlines detailed experimental protocols for its analysis, and proposes a logical decomposition pathway based on established chemical principles.

Physicochemical and Thermal Properties

Triethylenetetramine is a hygroscopic liquid that readily forms a crystalline hydrate in the presence of water.[1][2] The thermal behavior of the hydrate is expected to involve an initial dehydration step, followed by the decomposition of the anhydrous amine. While specific quantitative data for the hydrate is scarce, the properties of the anhydrous form and its salts provide valuable context.

Table 1: Physical and Thermal Properties of Triethylenetetramine and Related Compounds

| Property | Value | Source(s) |

| Triethylenetetramine (Anhydrous) | ||

| Molecular Formula | C6H18N4 | [3] |

| Molecular Weight | 146.23 g/mol | [3] |

| Boiling Point | 266-267 °C | [4] |

| Melting Point | 12 °C | [4] |

| Autoignition Temperature | 335 °C | [5] |

| Triethylenetetramine Dihydrochloride | ||

| Melting Point (Form I) | 121.5 °C | [6] |

| Triethylenetetrammonium Lactate | ||

| Thermal Stability Onset | Stable up to 150 °C | [7] |

Thermal Decomposition Profile

The thermal decomposition of triethylenetetramine, particularly under oxidative conditions (e.g., in the presence of air), is known to produce hazardous gases.

3.1. Decomposition Products

Under combustion conditions, the primary hazardous decomposition products of triethylenetetramine are:

In an inert atmosphere, the decomposition pathway is expected to be more complex, potentially involving fragmentation and cyclization reactions to produce a variety of smaller amine and hydrocarbon molecules.

3.2. Proposed Decomposition Pathway

A logical decomposition pathway for triethylenetetramine hydrate would proceed in distinct stages. The initial stage involves the endothermic removal of water to yield the anhydrous amine. Subsequent heating, particularly in an inert atmosphere, would likely lead to homolytic cleavage of C-C and C-N bonds, generating radical intermediates. These intermediates can then undergo a variety of reactions including hydrogen abstraction, cyclization to form piperazine (B1678402) and other cyclic amines, and further fragmentation to smaller volatile compounds. In an oxidative atmosphere, these fragments would readily react with oxygen to form the aforementioned oxides.

References

- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 4. Triethylenetetramine TETA [sigmaaldrich.com]

- 5. This compound 98 | 305808-21-3 [chemicalbook.com]

- 6. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Triethylenetetramine (TETA) Hydrate as a Chelating Agent for Copper Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (B94423) (TETA), a polyamine and potent copper(II) chelator, has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. More recently, its therapeutic potential has expanded to other conditions linked to copper dysregulation, including certain cancers and diabetic complications. This technical guide provides an in-depth overview of TETA hydrate (B1144303) as a chelating agent for copper ions, focusing on its mechanism of action, physicochemical properties, and analytical characterization. Detailed experimental protocols for evaluating its chelation efficacy and its impact on cellular signaling pathways are presented to facilitate further research and drug development.

Introduction

Copper is an essential trace element vital for numerous physiological processes, acting as a cofactor for enzymes involved in energy metabolism, neurotransmitter synthesis, and antioxidant defense. However, aberrant copper accumulation leads to cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and nucleic acids.

Triethylenetetramine (TETA) is a quadridentate ligand that forms a stable 1:1 complex with divalent copper ions (Cu(II)), facilitating their excretion from the body.[1] Its clinical utility, particularly as the dihydrochloride (B599025) salt (trientine), is well-established for Wilson's disease.[2] Emerging research now points to its potential in modulating signaling pathways implicated in other diseases where copper homeostasis is disrupted. This guide serves as a comprehensive resource for researchers and drug development professionals working with TETA.

Mechanism of Action and Chemical Properties

TETA is a linear polyamine that avidly binds to Cu(II) through its four nitrogen atoms, forming a stable, square planar complex. This chelation process effectively sequesters free or loosely bound copper, preventing it from participating in deleterious redox reactions. The resulting Cu(II)-TETA complex is water-soluble and readily excreted in the urine.[3]

The interaction between TETA and copper is a high-affinity binding event, characterized by a significant stability constant. This thermodynamic stability is crucial for its efficacy in vivo, allowing it to compete for and remove copper from endogenous binding sites.

Quantitative Data on TETA-Copper Chelation

The efficacy of a chelating agent is quantified by its binding affinity (Kd) and stability constant (log K). While a wide range of values can be found in the literature depending on the experimental conditions, the following table summarizes representative quantitative data for the interaction between TETA and copper ions.

| Parameter | Value | Method | Reference |

| Stability Constant (log K) | 20.4 | Potentiometric Titration | [4] |

| Binding Energy | -417.80 kcal/mol | Theoretical Calculations (TD-DFT) | [5][6] |

| IC50 (Glioblastoma cells) | No toxic effect up to 200 µM | CCK-8 assay | Not specified |

Note: The IC50 value provided is for the cytotoxicity of TETA on glioblastoma cells and not a direct measure of copper chelation efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TETA's copper chelation properties. The following are protocols for key experiments.

Potentiometric Titration for Stability Constant Determination

This method determines the stability constant of the Cu(II)-TETA complex by measuring the change in potential of a copper ion-selective electrode (ISE) during titration with TETA.

Materials:

-

Copper(II) solution (e.g., 0.01 M CuSO₄)

-

Triethylenetetramine (TETA) solution (e.g., 0.01 M)

-

Inert electrolyte (e.g., 0.1 M KNO₃)

-

pH buffer solutions (pH 4-6)

-

Potentiometer with a Cu(II) ion-selective electrode and a reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the Cu(II) ISE using standard copper solutions of known concentrations.

-

Pipette a known volume and concentration of the copper(II) solution into a beaker.

-

Add the inert electrolyte to maintain constant ionic strength.

-

Adjust the pH of the solution to a desired value using a suitable buffer.

-

Immerse the calibrated Cu(II) ISE and the reference electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial potential.

-

Titrate the copper solution with the TETA solution, adding small, precise increments.

-

Record the potential after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the potential (mV) versus the volume of TETA added (mL). The equivalence point can be determined from the inflection point of the titration curve.

-

The stability constant (K) is calculated from the titration data using appropriate software or manual calculations based on the formation equilibria.

Spectrophotometric Determination of Copper Chelation

This method relies on the change in absorbance of a solution containing a colored copper-indicator complex upon the addition of TETA.

Materials:

-

Copper(II) solution (e.g., 1 mM CuSO₄)

-

Triethylenetetramine (TETA) solution (e.g., 1 mM)

-

A suitable colorimetric indicator that forms a complex with copper (e.g., murexide, pyrocatechol (B87986) violet)

-

pH buffer solution

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the copper-indicator complex at the optimal pH for color formation.

-

Add increasing concentrations of the TETA solution to these solutions.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-indicator complex.

-

A decrease in absorbance indicates the displacement of the indicator by TETA from the copper complex.

-

Plot the change in absorbance against the concentration of TETA.

-

The data can be used to determine the stoichiometry of the Cu(II)-TETA complex and to estimate its relative binding affinity compared to the indicator.

High-Performance Liquid Chromatography (HPLC) for Complex Analysis

HPLC can be used to separate and quantify the free TETA, free copper, and the Cu(II)-TETA complex.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The mobile phase may also contain a chelating agent like EDTA to form a detectable complex with any free copper.[7]

-

Standard solutions of TETA and the pre-formed Cu(II)-TETA complex

Procedure:

-

Develop an HPLC method that provides good separation of TETA and the Cu(II)-TETA complex. This involves optimizing the mobile phase composition, flow rate, and column temperature.

-

Set the UV detector to a wavelength where the Cu(II)-TETA complex has significant absorbance. If analyzing for free copper by post-column derivatization, select the appropriate wavelength for the resulting complex.

-

Inject standard solutions of known concentrations to determine the retention times and to generate calibration curves for TETA and the Cu(II)-TETA complex.

-

Prepare the experimental samples (e.g., from in vitro chelation assays or biological fluids).

-

Inject the samples into the HPLC system.

-

Identify and quantify the peaks corresponding to TETA and the Cu(II)-TETA complex by comparing their retention times and peak areas to the calibration curves.

Signaling Pathways and Experimental Workflows

TETA's interaction with copper can influence various cellular signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis. Copper has been shown to modulate TGF-β signaling, and TETA, by chelating copper, can indirectly affect this pathway.

TETA's Influence on the TGF-β Signaling Pathway

In Vitro Experimental Workflow for Evaluating TETA

The following diagram outlines a typical workflow for the in vitro evaluation of TETA's efficacy as a copper chelator and its biological effects.

Conclusion

Triethylenetetramine hydrate remains a clinically significant and versatile copper chelating agent. Its well-defined mechanism of action and strong binding affinity for copper(II) ions underpin its therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of TETA in copper metabolism and its potential applications in a growing number of diseases. A deeper understanding of its interactions with cellular signaling pathways will undoubtedly pave the way for the development of novel therapeutic strategies centered on copper chelation.

References

- 1. Complex formation equilibria of CuII and ZnII with triethylenetetramine and its mono- and di-acetyl metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. TRIETHYLENETETRAMINE (TETA) - Ataman Kimya [atamanchemicals.com]

- 4. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. helixchrom.com [helixchrom.com]

A Deep Dive into Triethylenetetramine: A Comparative Analysis of its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

Triethylenetetramine (B94423) (TETA), a polyamine with significant chelating properties, is a molecule of profound interest in both industrial and pharmaceutical sectors. In its application as the drug trientine, used primarily in the treatment of Wilson's disease, the distinction between its anhydrous and hydrated forms is critical for formulation, stability, and efficacy. This technical guide provides an in-depth comparison of the physicochemical properties of triethylenetetramine hydrate (B1144303) and anhydrous triethylenetetramine, complete with experimental protocols for their characterization and a workflow for the purification of technical grade TETA.

Core Properties: A Comparative Overview

The presence of water molecules in the hydrated form of triethylenetetramine significantly influences its physical properties. The following tables summarize the key quantitative data for both forms, compiled from various sources. It is important to note that values can vary slightly depending on the purity and the analytical method employed.

Table 1: Physical and Chemical Properties

| Property | Triethylenetetramine Hydrate | Anhydrous Triethylenetetramine |

| CAS Number | 305808-21-3[1][2][3] | 112-24-3[4] |

| Molecular Formula | C₆H₁₈N₄·xH₂O[1][3] | C₆H₁₈N₄[4] |

| Molecular Weight | 146.23 g/mol (anhydrous basis)[1][3] | 146.24 g/mol [4] |

| Appearance | Colorless to light yellow liquid | Colorless to yellowish oily liquid[4] |

| Melting Point | 45-48 °C[2][3][5] | 12 °C[6][7] |

| Boiling Point | 272 °C[2][3][5] | 266-267 °C[6][7] |

| Density | Not explicitly available | 0.982 g/mL at 25 °C[6] |

| Vapor Pressure | <0.01 mmHg at 20 °C[8] | <0.01 mmHg at 20 °C[6] |

| Solubility | Soluble in water[9] | Miscible with water[4] |

| Stability | Hygroscopic; forms a crystalline hydrate with water[6][9] | Hygroscopic; older samples may yellow due to air oxidation[4] |

Table 2: Health and Safety Information

| Hazard | Triethylenetetramine (General) |

| Toxicity | Harmful in contact with skin.[7] Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction.[7] |

| Reactivity | Strong base; reacts violently with strong oxidants.[6][10] Attacks aluminum, zinc, copper, and its alloys.[6][10] |

| Handling | Wear protective gloves, clothing, eye, and face protection.[7] Wash skin thoroughly after handling.[7] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[7] Recommended storage temperature for the hydrate is -20°C.[8] Anhydrous form should be stored below +30°C.[6] |

Purification and Characterization Workflow

The purification of technical grade triethylenetetramine often involves the formation of its hydrate to isolate the linear isomer from cyclic and branched impurities.[11] The following diagram illustrates a general workflow for this process and subsequent characterization to differentiate between the hydrate and anhydrous forms.

Caption: Workflow for the purification of technical grade triethylenetetramine and subsequent characterization of its anhydrous and hydrated forms.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and differentiation of this compound and its anhydrous counterpart. The following protocols are based on established analytical techniques.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of triethylenetetramine to distinguish the hydrate from the anhydrous form.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

-

Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.

-

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with anhydrous methanol and pre-titrated to a stable, dry endpoint.

-

A known weight of the triethylenetetramine sample is accurately measured and injected into the titration vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[12]

-

The water content is automatically calculated by the instrument based on the amount of reagent consumed.

-

-

Expected Results: Anhydrous triethylenetetramine will have a very low water content (ideally <0.5%), while the hydrate will show a significant percentage of water.

Thermogravimetric Analysis (TGA)

Objective: To observe the thermal stability and identify the dehydration steps of this compound.

Methodology:

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound (5-10 mg) is placed in the TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

-

Expected Results: The TGA curve for the hydrate will show a distinct weight loss step corresponding to the loss of water molecules. The temperature range of this dehydration can provide information about the nature of the water binding. The anhydrous form will not exhibit this initial weight loss and will be stable until its decomposition temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any phase transitions, which differ between the anhydrous and hydrated forms.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.

-

The heat flow to the sample is measured relative to the reference as a function of temperature.

-

-

Expected Results: Anhydrous triethylenetetramine will show a sharp endothermic peak at its melting point (around 12 °C).[6][7] The hydrate will have a different melting point (around 45-48 °C)[2][3][5] and may also show other thermal events related to dehydration prior to melting.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of water in the hydrate through the characteristic O-H stretching vibrations.

Methodology:

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Procedure:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer, and the infrared spectrum is recorded.

-

-

Expected Results: The FTIR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. This band will be absent or significantly diminished in the spectrum of the anhydrous form. The anhydrous form will primarily show N-H and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe differences in the chemical environment of the protons in the anhydrous and hydrated forms.

Methodology:

-

Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure:

-

The sample solution is placed in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

-

Expected Results: The presence of water in the hydrate may lead to slight shifts in the proton and carbon signals of the triethylenetetramine backbone due to changes in the local electronic environment and hydrogen bonding. The ¹H NMR spectrum of the hydrate in a non-deuterated solvent will show a distinct peak for water.

Applications in Drug Development

The choice between the anhydrous and hydrated form of triethylenetetramine (as trientine) has significant implications in drug development:

-

Stability and Storage: The hydrate may have different stability profiles, particularly concerning humidity and temperature, which can affect the shelf-life of the drug product.[13] The anhydrous form is hygroscopic and can absorb moisture from the air, potentially converting to the hydrate.[6]

-

Solubility and Dissolution: The presence of water in the crystal lattice can affect the solubility and dissolution rate of the active pharmaceutical ingredient (API), which in turn can influence its bioavailability.

-

Formulation: The physical properties, such as flowability and compressibility, can differ between the two forms, impacting the manufacturing process of solid dosage forms.

-

Regulatory Considerations: Regulatory agencies require a thorough characterization of the solid-state form of an API to ensure consistency and quality of the drug product.

Conclusion

A comprehensive understanding of the differences between this compound and its anhydrous form is paramount for researchers and professionals in drug development. The choice of the appropriate form and the ability to accurately characterize it are critical for ensuring the quality, stability, and efficacy of pharmaceutical products containing this important chelating agent. The experimental protocols and workflow provided in this guide offer a robust framework for the analysis and control of these two distinct forms of triethylenetetramine.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98 | 305808-21-3 [chemicalbook.com]

- 3. 三亚乙基四胺 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. jddtonline.info [jddtonline.info]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]

- 9. KR100816798B1 - Method for preparing medical triethylenetetramine dihydrochloride - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. metrohm.com [metrohm.com]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 13. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]

The Genesis of a Chelator: A Technical History of Triethylenetetramine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (B94423) (TETA), a cornerstone of coordination chemistry and a vital therapeutic agent, has a rich history spanning over a century. This technical guide delves into the seminal discoveries and historical development of TETA, with a focus on its synthesis and early application in coordination chemistry. We provide a detailed account of the original synthetic procedures, the initial recognition of its chelating properties, and the foundational studies of its coordination complexes with key metal ions. This document consolidates historical experimental protocols and quantitative data to serve as a comprehensive resource for researchers in chemistry and drug development.

Discovery and Early Synthesis

The journey of triethylenetetramine, often referred to in coordination chemistry as trien, began in the late 19th century. While some sources suggest its first development in Germany in 1861, the first documented synthesis is attributed to the renowned German chemist August Wilhelm von Hofmann in 1890.[1] In his work building upon the synthesis of ethylenediamine (B42938), von Hofmann prepared TETA through the condensation reactions of chloramines.[1]

A more detailed and accessible early synthesis was later described involving the reaction of ethylenediamine with ethylene (B1197577) dibromide. This method, while foundational, often resulted in a mixture of linear and cyclic polyamines, necessitating purification steps.

Historical Synthesis Protocol: von Hofmann's Method (Conceptual Reconstruction)

A likely reaction pathway is illustrated below:

Figure 1: Conceptual workflow of von Hofmann's synthesis of TETA.

Modern Industrial Synthesis

For context, the primary modern industrial production of TETA involves heating ethylenediamine or a mixture of ethanolamine (B43304) and ammonia (B1221849) over an oxide catalyst. This process yields a variety of ethyleneamines, which are then separated by distillation and sublimation.[2][3] Another common industrial method is the reaction of aqueous ammonia with 1,2-dichloroethane, which also produces a range of ethyleneamine products that require separation.[4]

The Dawn of Chelation: Recognition of Coordinating Properties

The remarkable ability of TETA to form stable complexes with metal ions, a property now known as chelation, was first recognized in 1925 at the University of Cambridge.[2] The pioneering work of chemists such as F. G. Mann and W. J. Pope on the coordination compounds of polyamines laid the groundwork for understanding the chelating nature of TETA. Their research demonstrated that the multiple nitrogen atoms in the TETA molecule could coordinate to a single metal ion, forming a stable, ring-like structure.

Early Coordination Chemistry: Synthesis of Metal-TETA Complexes

Following the discovery of its chelating properties, researchers began to explore the coordination chemistry of TETA with various transition metals. The work of G. T. Morgan and F. H. Burstall in the 1930s on "researches on residual affinity and co-ordination" was particularly influential in this area.

Historical Experimental Protocol: Synthesis of a Platinum-TETA Complex

Based on the work of Mann and Pope, a typical early synthesis of a platinum(II)-TETA complex would have involved the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II), with triethylenetetramine in an aqueous solution.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triethylenetetramine (TETA)

-

Distilled water

Procedure:

-

A solution of potassium tetrachloroplatinate(II) was prepared by dissolving a known quantity of the salt in distilled water.

-

A stoichiometric amount of triethylenetetramine was slowly added to the platinum salt solution with constant stirring.

-

The reaction mixture was gently heated to facilitate the coordination of the TETA ligand to the platinum center, resulting in a color change.

-

The solution was then allowed to cool, leading to the precipitation of the [Pt(trien)]Cl₂ complex.

-

The resulting crystalline product was collected by filtration, washed with cold water and then ethanol to remove any unreacted starting materials and byproducts, and subsequently dried.

Figure 2: Experimental workflow for the synthesis of a Platinum-TETA complex.

Quantitative Analysis: Early Determination of Stability Constants

The stability of metal-TETA complexes is a critical factor in their application. Early methods for determining the stoichiometry and stability constants of these complexes included spectrophotometric techniques like Job's method of continuous variation and potentiometric titrations.

Job's Method of Continuous Variation

Job's method was a cornerstone of early coordination chemistry for determining the stoichiometry of a complex in solution.[5][6] The principle involves preparing a series of solutions where the mole fractions of the metal ion and TETA are varied while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry at the point of maximum absorbance. For a 1:1 complex between a metal ion (M) and TETA, the maximum absorbance would occur at a mole fraction of 0.5 for TETA.

Potentiometric Titration

Potentiometric titration was another powerful tool for determining the stability constants of metal-TETA complexes. This method involves titrating a solution containing the metal ion and TETA with a standard solution of a strong acid or base. By monitoring the pH change during the titration, the formation constants of the various protonated and complexed species in solution can be calculated.

Historical Stability Constants

While precise, digitally recorded data from the earliest studies are scarce in modern databases, the relative order of stability for divalent first-row transition metal complexes with TETA was established to generally follow the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The high stability of the copper(II)-TETA complex was particularly noted in early research.

For illustrative purposes, a table of more recent, but still foundational, stability constant data is provided below. It is important to note that these values can vary with experimental conditions such as ionic strength and temperature.

| Metal Ion | Log K₁ | Log K₂ | Experimental Conditions | Reference |

| Cu(II) | 20.4 | - | 0.1 M KCl, 25 °C | (Recent studies) |

| Ni(II) | 14.0 | 6.7 | 0.1 M KCl, 25 °C | (Recent studies) |

| Zn(II) | 12.1 | - | 0.1 M KCl, 25 °C | (Recent studies) |

Table 1: Representative Stability Constants (log K) for Metal-TETA Complexes. Note: This data is from more modern studies and is presented for illustrative purposes due to the limited availability of digitized historical data.

Conclusion

The discovery and early exploration of triethylenetetramine in coordination chemistry laid a crucial foundation for its modern applications, from industrial processes to its vital role as a copper-chelating agent in the treatment of Wilson's disease. The pioneering work of von Hofmann in its initial synthesis and the subsequent investigations by researchers like Mann, Pope, Morgan, and Burstall into its coordinating properties unveiled the potential of this versatile ligand. The early experimental protocols, though less refined than modern techniques, demonstrate the ingenuity of these early chemists in characterizing new compounds and their interactions. This historical perspective provides valuable context for contemporary research and development in the fields of coordination chemistry and medicinal inorganic chemistry.

References

Methodological & Application

Application Notes and Protocols for Triethylenetetramine Hydrate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylenetetramine (B94423) (TETA) hydrate (B1144303) in the synthesis of various nanoparticles. TETA, a versatile polyamine, can function as a reducing agent, capping agent, and stabilizer, offering control over nanoparticle size, morphology, and surface functionality. This document details experimental protocols for the synthesis of silver, gold, and quantum dot nanoparticles using TETA hydrate, presents quantitative data on the influence of synthesis parameters, and explores the potential cellular interactions of TETA-functionalized nanoparticles.

Introduction to Triethylenetetramine (TETA) in Nanotechnology

Triethylenetetramine (TETA) is a linear tetraamine (B13775644) with four amine groups, making it a highly effective chelating agent and a versatile molecule in chemical synthesis.[1] In the realm of nanotechnology, TETA's multiple amine groups allow it to play several key roles in the formation and stabilization of nanoparticles:

-

Reducing Agent: The amine groups in TETA can donate electrons, facilitating the reduction of metal salts to their metallic nanoparticle form.

-

Capping Agent: TETA can bind to the surface of newly formed nanoparticles, preventing their uncontrolled growth and aggregation. The amine groups provide a hydrophilic surface, which can be crucial for biological applications.

-

Stabilizer: The coordination of TETA's amine groups with the nanoparticle surface imparts colloidal stability, preventing the particles from settling out of solution.

-

Functionalization Handle: The primary and secondary amine groups on the surface of TETA-capped nanoparticles provide reactive sites for further functionalization, such as the attachment of targeting ligands, drugs, or imaging agents.

Experimental Protocols

Synthesis of TETA-Stabilized Silver Nanoparticles

This protocol is adapted from a method for preparing amine-coated silver nanoparticles.[2]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Triethylenetetramine (TETA) hydrate

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Glassware (beakers, flasks)

-

Centrifuge

-

UV-Vis spectrophotometer

-

Transmission Electron Microscope (TEM)

Protocol:

-

Prepare a 0.1 M solution of AgNO₃ in deionized water.

-

Prepare a 0.2 M solution of TETA hydrate in ethanol.

-

In a flask, add 10 mL of the TETA hydrate solution to 40 mL of ethanol and heat the solution to 70°C with vigorous stirring.

-

Slowly inject 5 mL of the AgNO₃ solution into the heated TETA solution.

-

A color change to yellowish-brown indicates the formation of silver nanoparticles.

-

Continue stirring the solution at 70°C for 1 hour to ensure the completion of the reaction.

-

Cool the solution to room temperature.

-

Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with ethanol and deionized water to remove excess reactants.

-